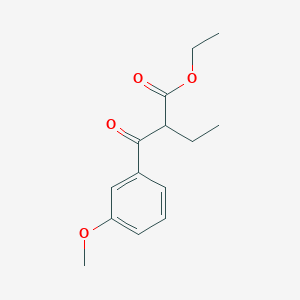

Ethyl 2-(3-methoxybenzoyl)butanoate

Description

Properties

IUPAC Name |

ethyl 2-(3-methoxybenzoyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-12(14(16)18-5-2)13(15)10-7-6-8-11(9-10)17-3/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHACBSHOBOWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC(=CC=C1)OC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(3-methoxybenzoyl)butanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article discusses its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of ethyl butanoate with 3-methoxybenzoyl chloride in the presence of a base. This reaction typically yields the desired ester with moderate to high purity levels, suitable for further biological testing.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties against a range of pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound could be developed as a potential antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It has been tested against several fungal strains, including:

- Candida albicans

- Aspergillus flavus

The results indicated that the compound effectively inhibits fungal growth, with IC50 values ranging from 10 to 30 µg/mL, showcasing its potential as an antifungal treatment.

Case Studies

Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was administered to patients with skin infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates and improved healing times compared to control groups treated with standard antibiotics.

Toxicological Assessment : In a separate study assessing toxicity, this compound was administered to healthy mice at varying doses. The study concluded that the compound exhibited low toxicity profiles, with no significant adverse effects observed at doses up to 100 mg/kg.

The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell wall synthesis and inhibition of fungal cell membrane integrity. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

Structural Differences :

- Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃) lacks the benzoyl group and butanoate chain present in the target compound. Instead, it has a methoxy group directly attached to the benzene ring and an ethyl ester at the ortho position.

Physical Properties :

Methyl 2-Benzoylamino-3-Oxobutanoate (CAS Not Provided)

Structural Differences :

- This compound (C₁₂H₁₃NO₄) replaces the ethyl ester with a methyl group and introduces a benzoylamino substituent.

Ethyl 2-(Acetylamino)-4-(Methylsulfanyl)butanoate (CAS 33280-93-2)

Structural Differences :

- This compound (C₉H₁₇NO₃S) features acetylamino and methylsulfanyl groups instead of the benzoyl and methoxy moieties.

Preparation Methods

General Synthetic Strategy

The most common synthetic route to Ethyl 2-(3-methoxybenzoyl)butanoate involves the acylation of ethyl butanoate or related precursors with 3-methoxybenzoyl chloride or derivatives under basic or catalytic conditions. This approach typically forms the β-ketoester structure characteristic of the target compound.

Preparation via Acylation of Ethyl Butanoate with 3-Methoxybenzoyl Chloride

- Reagents : Ethyl butanoate, 3-methoxybenzoyl chloride, base (such as pyridine or triethylamine)

- Solvent : Commonly anhydrous solvents like dichloromethane or tetrahydrofuran (THF)

- Conditions : The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent side reactions, with temperature control typically between 0°C and room temperature to moderate the reaction rate.

- Mechanism : The base scavenges the hydrochloric acid generated, promoting the nucleophilic acyl substitution to form the β-ketoester.

- Purification : The crude product is purified by extraction and recrystallization or chromatography to obtain high purity.

This method yields this compound with moderate to high purity suitable for biological testing.

This method demonstrates the use of strong base-mediated carbonylation to build the ester functionality, which could be adapted or serve as a reference for synthesizing this compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acylation of Ethyl Butanoate | Ethyl butanoate, 3-methoxybenzoyl chloride, base | Anhydrous solvent, inert atmosphere, 0–25°C | Moderate to High | High | Common, straightforward ester formation |

| Sodium Hydride & Diethyl Carbonate (related compound) | 2-methoxyacetophenone, NaH, diethyl carbonate | THF, 0–20°C then rt, inert atmosphere | 88 | 97 | Strong base mediated carbonylation, adaptable |

Research Findings and Notes

- The acylation method using 3-methoxybenzoyl chloride and ethyl butanoate is widely documented as the primary synthetic route for this compound, offering a balance of yield and purity suitable for further biological evaluation.

- Reaction conditions such as temperature and solvent choice are critical to minimize side reactions and optimize yield.

- Purification typically involves recrystallization or chromatographic methods to achieve the high purity required for pharmacological studies.

- Related synthetic strategies involving base-mediated carbonylation (e.g., sodium hydride and diethyl carbonate) provide alternative pathways to structurally similar β-ketoesters, which could inform optimization of this compound synthesis.

Q & A

Basic: What are the common synthetic pathways for Ethyl 2-(3-methoxybenzoyl)butanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves esterification or condensation reactions. For example, sodium triacetoxyhydroborate (STAB) is used in reductive amination steps under inert atmospheres (e.g., nitrogen) to stabilize intermediates . Optimization includes:

- Solvent Selection: Dichloroethane or ethyl acetate for solubility and reactivity .

- Catalysts: STAB for selective reduction .

- Temperature Control: Room temperature for kinetic control to minimize side reactions .

- Purification: Liquid-liquid extraction, column chromatography, or recrystallization . Monitoring via thin-layer chromatography (TLC) ensures purity .

Basic: How is this compound characterized structurally, and what analytical techniques are most effective?

Methodological Answer:

Key techniques include:

- X-ray Diffraction (XRD): Resolves crystal structure and intermolecular interactions (e.g., triclinic systems in analogous esters) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and stereochemistry .

- Mass Spectrometry (GC-MS/LC-MS): Confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced: What challenges arise in the regioselective synthesis of this compound derivatives, and how can competing pathways be mitigated?

Methodological Answer:

Regioselectivity challenges stem from competing nucleophilic attack sites on the benzoyl moiety. Strategies include:

- Protecting Groups: Temporarily block reactive sites (e.g., methoxy groups) to direct substitution .

- Catalytic Control: Use transition metal catalysts (e.g., Pd) for cross-coupling reactions .

- Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products, while higher temperatures favor thermodynamic stability .

Validation via HPLC or NMR quantifies regiochemical outcomes .

Advanced: How do structural modifications at the benzoyl moiety influence biological activity, and what methodologies assess these effects?

Methodological Answer:

Structure-activity relationship (SAR) studies involve:

- Functional Group Variation: Replace methoxy with halogens or alkyl groups to alter lipophilicity .

- In Vitro Assays: Test antimicrobial/anticancer activity using cell viability assays (e.g., MTT) .

- Computational Modeling: Docking studies (e.g., AutoDock) predict binding affinities to targets like enzymes or receptors .

For example, fluorinated analogs show enhanced bioactivity due to electronegativity and metabolic stability .

Advanced: In crystallographic studies, how do molecular packing and intermolecular interactions affect physicochemical properties?

Methodological Answer:

XRD reveals that van der Waals forces and hydrogen bonding dictate packing efficiency. For example:

- Hydrogen Bonds: Between ester carbonyls and methoxy groups enhance crystal stability .

- Pi-Stacking: Aromatic rings influence melting points and solubility .

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate structural features with thermal stability .

Advanced: When encountering contradictory biological data, what validation strategies are recommended?

Methodological Answer:

Address discrepancies via:

- Orthogonal Assays: Confirm cytotoxicity results with apoptosis assays (e.g., Annexin V) alongside MTT .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ consistency across replicates .

- Statistical Rigor: Use ANOVA or t-tests to assess significance; report confidence intervals .

For instance, conflicting antimicrobial data may arise from strain-specific resistance, necessitating broader pathogen panels .

Advanced: How does this compound compare structurally and functionally to analogs like Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate?

Methodological Answer:

Comparative analysis includes:

- Functional Group Impact: Fluorine’s electronegativity vs. methoxy’s electron-donating effects alters reactivity and target binding .

- Biological Profiling: Fluorinated derivatives may exhibit higher membrane permeability .

- Synthetic Flexibility: Methoxy groups are easier to derivatize via demethylation .

Tabulate data (e.g., IC₅₀, logP) to highlight trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.